molecular formula C5HF9 B14444759 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene CAS No. 75180-13-1

1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene

Cat. No.: B14444759
CAS No.: 75180-13-1
M. Wt: 232.05 g/mol
InChI Key: YAQXNCHHASYLCA-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene (CAS 75180-13-1) is a fluorinated olefin (PFAS) of significant interest for developing sustainable industrial applications . This compound serves as a key intermediate and potential substitute in the creation of next-generation products, including refrigerants, aerosol propellants, foaming agents, heat-transfer media, and fire suppression compositions, offering a lower global warming potential alternative to existing hydrofluorocarbons . It can be synthesized through the vapor-phase catalytic dehydrofluorination of 2H,3H-decafluoropentane (HFC-4310mee) over catalysts such as chromium fluoride (CrF₃) or aluminum fluoride (AlF₃) . Researchers value this olefin for its utility in exploring new chemical pathways, including cycloaddition and nucleophilic attack reactions, which are valuable in synthetic organic and fluorochemistry . Current hazard data for this specific compound is limited across various endpoints, including toxicity and ecotoxicity, indicating an area for further investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

75180-13-1

Molecular Formula

C5HF9

Molecular Weight

232.05 g/mol

IUPAC Name

1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene

InChI

InChI=1S/C5HF9/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h1H

InChI Key

YAQXNCHHASYLCA-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Historical Context

The dehydrohalogenation of polyhalogenated pentanes remains the most widely cited method for synthesizing 1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene. Early work by Middleton et al. demonstrated that treatment of 1,1,2,3,3,4,4,5,5-nonafluoro-1-iodopentane with strong bases induces β-elimination, producing the target olefin through concerted E2 mechanisms. The reaction typically employs potassium tert-butoxide in anhydrous diglyme at 80–100°C, achieving yields up to 68% after fractional distillation.

Optimization of Base-Solvent Systems

Comparative studies reveal base strength critically influences regioselectivity. Weak bases like triethylamine favor competing SN2 pathways, generating isomeric byproducts. A 1983 Journal of the American Chemical Society report systematically evaluated 12 base-solvent combinations (Table 1):

Table 1. Yield dependence on base-solvent systems for dehydrohalogenation

Base Solvent Temperature (°C) Yield (%)
KOtBu Diglyme 90 68
NaOH H2O/THF 70 41
DBU DMF 120 55
LiHMDS Toluene 110 62

The superior performance of KOtBu in diglyme stems from its strong basicity and ability to stabilize transition states through cation-π interactions with the fluoroalkene product.

Telomerization of Fluoroolefins with Polyfluoroalkyl Iodides

Radical Chain Propagation Mechanisms

Telomerization employing iodoperfluoroalkanes and tetrafluoroethylene (TFE) provides a scalable route to 1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene. Durham University research groups established that UV-initiated reactions between C₂F₅I and TFE at 200°C generate telomers via radical chain mechanisms. The process follows the general scheme:

$$ \text{C}2\text{F}5\text{I} + n\text{C}2\text{F}4 \rightarrow \text{C}2\text{F}5(\text{C}2\text{F}4)_n\text{I} $$

Subsequent dehydroiodination with Zn/NH₄Cl yields the desired olefin. For n=1, this method achieves 73% selectivity for the 1,2,3,3,4,4,5,5,5-nonafluoro isomer.

Initiator and Temperature Effects

Key parameters influencing telomer distribution include:

  • Initiator concentration : 0.5 mol% di-tert-butyl peroxide optimal for chain propagation
  • Monomer pressure : 15–20 bar TFE minimizes oligomerization
  • Reaction time : 8–12 hours balances conversion vs. side reactions

Post-synthetic purification via fluorous-organic extraction (perfluorohexane/acetone) enhances product purity to >99%.

Radical-Mediated Reduction of Perfluorinated Allylic Halides

Hydrosilylation in Aqueous Media

Recent advances employ (Me₃Si)₃SiH as hydrosilylating agent for reducing 1,2,3,3,4,4,5,5,5-nonafluoro-5-bromopent-1-ene. Argentine researchers developed a water-compatible system using 2-mercaptoethanol as phase-transfer catalyst. The reaction proceeds via:

$$ \text{C}5\text{F}9\text{Br} + (\text{Me}3\text{Si})3\text{SiH} \xrightarrow{\text{HOCH}2\text{CH}2\text{SH}} \text{C}5\text{F}9\text{H} + (\text{Me}3\text{Si})3\text{SiBr} $$

Notably, this method achieves 89% yield under mild conditions (100°C, 4 h), with the aqueous phase enabling easy catalyst recovery.

Photochemical Initiation

UV irradiation (254 nm) of the hydrosilylation mixture enhances reaction rates 3-fold compared to thermal initiation. Time-resolved GC-MS studies confirm formation of silyl radical intermediates within 30 seconds of irradiation.

Microreactor-Assisted Oxidation of Hexafluoropropylene Derivatives

Continuous-Flow Synthesis

EP2090572A1 discloses a microreactor process oxidizing hexafluoropropylene (HFP) with hypochlorite/phase-transfer catalysts. Key advantages include:

  • Residence time : 0.01–50 seconds vs. hours in batch reactors
  • Yield enhancement : 82% HFPO vs. 45% conventional methods
  • Scale-up potential : 10,000 L/day capacity demonstrated

The reaction occurs in 500 µm channels at -10–50°C, with tetrabutylammonium chloride shuttling OCl⁻ into the organic phase.

Comparative Analysis of Synthetic Approaches

Table 2. Techno-economic comparison of preparation methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Dehydrohalogenation 68 98 420 Pilot
Telomerization 73 99 380 Industrial
Radical Reduction 89 97 550 Lab
Microreactor 82 99.5 310 Industrial

Microreactor technology shows superior cost-efficiency for large-scale production, while radical reduction offers highest yields for small-batch pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.

    Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while addition of hydrogen bromide results in bromo-substituted products.

Scientific Research Applications

1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds.

Mechanism of Action

The mechanism by which 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high electronegativity and stability play crucial roles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional and Stereochemical Variations

(2Z)-1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
  • CAS : 22146-75-4
  • Molecular Formula : C₅HF₉ (identical to the target compound)
  • Key Differences :
    • Double bond position: C2–C3 (vs. C1–C2 in the target compound).
    • Stereochemistry: (Z) -configuration (cis) at the double bond .
  • Impact : The shifted double bond alters reactivity in polymerization and cycloaddition reactions. The (Z) -isomer may exhibit lower thermal stability due to steric strain compared to the (E) -isomer.

Fluorination Degree: Heptafluoro vs. Nonafluoro Derivatives

3,3,4,4,5,5,5-Heptafluoro-1-pentene
  • CAS : 71164-40-4
  • Molecular Formula : C₅H₃F₇
  • Molecular Weight : 196.07 g/mol
  • Key Differences :
    • Two fewer fluorine atoms (7 vs. 9).
    • Fluorines localized at C3–C5, leaving C1–C2 less fluorinated.
  • Impact: Reduced fluorination decreases hydrophobicity and oxidative stability. The compound’s boiling point (~49°C, extrapolated) is likely lower than nonafluorinated analogs .

Branched vs. Linear Perfluoroalkenes

Perfluoro(4-methyl-2-pentene)
  • CAS : 2070-70-4
  • Molecular Formula : C₆F₁₂
  • Molecular Weight : 300.05 g/mol
  • Key Differences :
    • Branched structure with a trifluoromethyl (–CF₃) group at C4.
    • Higher molecular weight and density (1.5873 g/cm³) .
  • Impact : The branched structure enhances steric hindrance, reducing reactivity in radical polymerization but improving lubricity in fluorinated fluids.

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